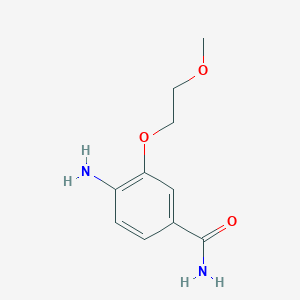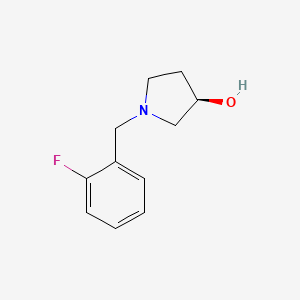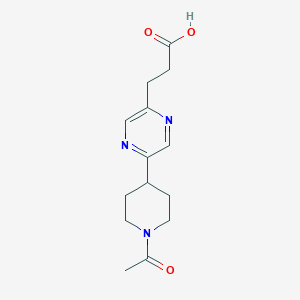
3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Vue d'ensemble
Description
3-(5-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid, also known as 3-APPA, is an organic compound that belongs to the class of carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. 3-APPA has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Coordination Architectures and Luminescence Properties
- Research has focused on the coordination architectures of lanthanum complexes using bifunctional ligands, including 5-substituted tetrazolecarboxylate ligands. These complexes demonstrate potential for optical applications due to their ligand-centered luminescence at room temperature in solid state (Shen et al., 2016).
Synthesis of Pyrazolyl Propanoic Acids and Pharmacological Potential
- Research on the synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids suggests their potential use in treating diabetes mellitus, hyperlipidemia, inflammatory diseases, and arteriosclerosis (Reddy & Rao, 2006).
Structural Characterization and Pharmaceutical Properties
- The synthesis of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3yl]propanoic acids showed significant analgesic activity, indicating their potential as analgesic compounds (Banoglu et al., 2007).
- A study on the synthesis of 1,5-diarylpyrazol-3-propanoic acids revealed their potential in inhibiting cyclooxygenase activity, indicating their application in pharmaceuticals (Ergün et al., 2010).
Application in Functional Polymer Modification
- Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, demonstrates potential in medical applications due to enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Antibacterial and Antioxidant Activities
- Novel substituted 2-pyrazoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds, particularly those containing halogens, exhibited significant DNA binding activities due to intercalation and groove binding mechanisms (Kitawat & Singh, 2014).
Propriétés
IUPAC Name |
3-[5-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)17-6-4-11(5-7-17)13-9-15-12(8-16-13)2-3-14(19)20/h8-9,11H,2-7H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBKLKSVDLFHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=C(N=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




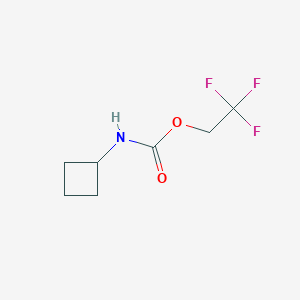

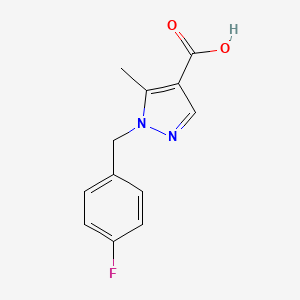
![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)



![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)
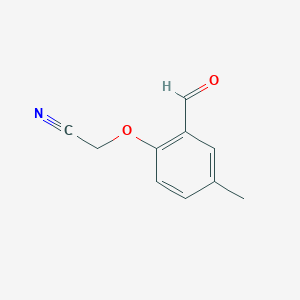

![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)
